System Viscosity Reduction: 1,2-Cyclohexanediol Diglycidyl Ether vs. Neat DGEBA Epoxy Resin
When added at 20 mass% to a DGEBA/1.0G PAMAM curing system, 1,2-cyclohexanediol diglycidyl ether reduced the system viscosity from over 10,000 mPa·s (neat DGEBA, room temperature) to 780 mPa·s [1]. In contrast, vinylcyclohexane dioxide (VCHD), a commonly used cycloaliphatic monoepoxide diluent, reduced the DGEBA/DCH system viscosity to a final mixed value that was reported as a function of concentration but without achieving the same difunctional crosslinking contribution, as VCHD acts only as a difunctional diluent and does not participate equivalently in network build-up [2]. The commercial specification of the neat compound itself (XY631) is 40–80 mPa·s at 25 °C, enabling >99% viscosity reduction relative to DGEBA prior to cure [3].
| Evidence Dimension | System viscosity after diluent addition (20 mass% loading, room temperature) |
|---|---|
| Target Compound Data | 780 mPa·s (DGEBA + 20% 1,2-cyclohexanediol diglycidyl ether) |
| Comparator Or Baseline | >10,000 mPa·s (neat DGEBA without diluent); VCHD reduced DGEBA/DCH system viscosity but is monofunctional and does not crosslink into the network to the same extent |
| Quantified Difference | Approximately 92–93% reduction in system viscosity vs. neat DGEBA at 20% loading (from >10,000 to 780 mPa·s) |
| Conditions | DGEBA (epoxide equivalent 180–190) cured with 1.0G PAMAM, 20 mass% diluent loading, measured at room temperature |
Why This Matters
For casting applications such as turbine blade manufacturing or electronic encapsulation, a system viscosity below approximately 1,000 mPa·s is critical for proper mold filling and air release; this compound achieves that target at a moderate loading while retaining difunctional network participation.
- [1] Li, C., Liu, MH., Liu, ZY. et al. DSC and curing kinetics of epoxy resin using cyclohexanediol diglycidyl ether as active diluents. J. Therm. Anal. Calorim. 116, 411–416 (2014). View Source
- [2] Villanueva, M., Fraga, I., Rodríguez-Añón, J.A. & Proupín-Castiñeiras, J. Study of the influence of a reactive diluent on the rheological properties of an epoxy-diamine system. J. Therm. Anal. Calorim. 98, 521–525 (2009). View Source
- [3] Senfeida Chemical. XY631 Technical Specifications. Available at: https://m.senfeida.com View Source
